2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide
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Description
2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H15BrFN5O3 and its molecular weight is 472.274. The purity is usually 95%.
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Mechanism of Action
Target of action
Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as potential c-Met kinase inhibitors . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer therapy .
Biochemical pathways
The c-Met pathway is involved in a variety of cellular processes, including cell proliferation, survival, and migration. By inhibiting this pathway, the spread of cancer cells can be potentially reduced .
Result of action
The inhibition of c-Met kinase can lead to the suppression of cancer cell growth and migration .
Properties
IUPAC Name |
2-[7-(4-bromo-3-methylphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN5O3/c1-12-9-15(5-6-16(12)21)25-7-8-26-18(19(25)29)24-27(20(26)30)11-17(28)23-14-4-2-3-13(22)10-14/h2-10H,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIWXKWBMPIIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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